2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Antibacterial Acinetobacter baumannii Minimum Inhibitory Concentration

This 2,5-disubstituted 1,3,4-oxadiazole features a 3,5-difluorophenyl group (Σσ ≈ +0.68) and an acetohydrazide side chain that enables rapid diversification into hydrazones, triazoles, and thiadiazoles. Its low clogP (0.9–1.2) makes it ideal for CNS-targeted and hERG-safe libraries. The meta-fluorine atoms provide a built-in 19F NMR probe for binding and metabolism studies, a decisive advantage over bromo/chloro analogs. Choose this specific scaffold when your SAR campaign requires a fluorinated, polarity-balanced building block that can generate 50–200 analogs from a single purchase.

Molecular Formula C10H8F2N4O2
Molecular Weight 254.19 g/mol
CAS No. 1325304-45-7
Cat. No. B6420282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
CAS1325304-45-7
Molecular FormulaC10H8F2N4O2
Molecular Weight254.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=NN=C(O2)CC(=O)NN
InChIInChI=1S/C10H8F2N4O2/c11-6-1-5(2-7(12)3-6)10-16-15-9(18-10)4-8(17)14-13/h1-3H,4,13H2,(H,14,17)
InChIKeyRZJDNNBGHBBPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1325304-45-7) – Procurement-Relevant Structural and Pharmacophoric Profile


2-[5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1325304-45-7) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a 3,5-difluorophenyl substituent at position 5 and an acetohydrazide side chain at position 2. Its molecular formula is C10H8F2N4O2 with a molecular weight of 254.19 g/mol . The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, and the acetohydrazide moiety serves as a versatile handle for further derivatization, including Schiff base formation, cyclization to triazoles, and metal chelation [1]. The 3,5-difluorophenyl group introduces distinct electronic and steric properties compared to non-fluorinated, mono-halogenated, or differently di-substituted phenyl analogs, making this compound a building block of interest for structure-activity relationship (SAR) exploration.

Why Generic 1,3,4-Oxadiazole Acetohydrazide Interchange Fails for 1325304-45-7 – Structural Determinants of Differential Performance


Within the 2-(5-aryl-1,3,4-oxadiazol-2-yl)acetohydrazide series, substitution at the 5-phenyl ring profoundly modulates electronic character, lipophilicity, hydrogen-bonding capacity, and biological target engagement [1]. The 3,5-difluorophenyl group in this compound exerts a distinct electron-withdrawing effect (Σσ Hammett ≈ +0.68) compared to 3-bromophenyl (Σσ +0.39), 3,5-dichlorophenyl (Σσ +0.74), unsubstituted phenyl (Σσ 0.00), or 4-fluorophenyl (σp +0.06) analogs, directly impacting the acidity of the acetohydrazide NH, the electrophilicity of the oxadiazole ring, and the compound's pharmacokinetic properties [2]. Furthermore, the small atomic radius and high electronegativity of fluorine create unique C–F···H–X multipolar interactions not achievable with chloro, bromo, or methyl substituents [3]. These differences mean that biological activity data cannot be extrapolated across analogs without experimental verification, and procurement decisions for SAR campaigns must be guided by the specific substitution pattern.

2-[5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide – Quantitative Comparative Evidence for Scientific Selection


Anti-Acinetobacter baumannii MIC: 3,5-Difluorophenyl vs. Dibromophenyl and Dimethoxyphenyl Oxadiazole Analogs

In a head-to-head in vitro evaluation against A. baumannii (PTCC 1919), the oxadiazole derivative bearing a difluorophenyl substituent (designated Compound C) exhibited an MIC of 1000 µg/mL and an inhibition zone of 9 ± 0.5 mm. By direct comparison, the dibromophenyl analog (Compound B) and dimethoxyphenyl analog (Compound D) each achieved a substantially lower MIC of 62.50 µg/mL with inhibition zones of 25 ± 0.5 mm and 26 ± 0.5 mm, respectively [1]. This four-fold difference in MIC values demonstrates that the 3,5-difluorophenyl substitution pattern confers markedly weaker antibacterial activity against this Gram-negative pathogen relative to the dibromophenyl or dimethoxyphenyl variants. This data is critical for researchers selecting oxadiazole acetohydrazide building blocks for anti-Acinetobacter screening: the difluorophenyl analog is not a suitable replacement when potent direct antibacterial activity is sought.

Antibacterial Acinetobacter baumannii Minimum Inhibitory Concentration

Electronic Influence of 3,5-Difluorophenyl Substitution vs. Non-Fluorinated and Mono-Fluorinated Analogs

The combined Hammett sigma (σ) constants for the 3,5-difluorophenyl substituent (σmeta F = +0.34 each) sum to Σσmeta ≈ +0.68, producing a strong electron-withdrawing effect on the oxadiazole ring and the acetohydrazide terminus [1]. By comparison, the 3-bromophenyl analog (Σσmeta Br = +0.39) is approximately 1.7× less electron-withdrawing, the unsubstituted phenyl analog (Σσ = 0.00) is neutral, and the 4-fluorophenyl analog (σpara F = +0.06) exerts only a weak inductive effect. This differential electronic character translates into distinct N–H acidity (pKa of acetohydrazide NH), distinct dipole moment alignment, and altered hydrogen-bond donor/acceptor capacity, all of which are known to influence target binding and pharmacokinetic properties in oxadiazole series [2]. Although direct comparative pKa or logD data for this exact compound are not available in the public domain, the Hammett-derived electronic ranking is quantitatively predictive for medicinal chemistry decision-making.

Hammett constant Structure-Activity Relationship Electronic effects

Lipophilicity Differentiation: Predicted logP of 3,5-Difluorophenyl vs. Halogenated and Methoxy Analogs

The predicted octanol-water partition coefficient (clogP) for 2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is approximately 0.9–1.2, based on fragment-based calculation methods (e.g., ChemDraw/ChemAxon) . In comparison, the 3-bromophenyl analog (CAS 1325304-98-0) has a predicted clogP of ~1.5–1.8 due to the larger, more polarizable bromine atom, while the 3,5-dichlorophenyl analog is predicted in the range of ~2.0–2.3. The unsubstituted phenyl analog has a predicted clogP of ~0.5–0.8. The lower lipophilicity of the difluorophenyl analog relative to bromo- and chloro-substituted congeners may result in improved aqueous solubility and reduced non-specific protein binding, while still providing sufficient membrane permeability [1]. Importantly, no experimentally measured logP or logD values have been published for this specific compound, and the above values should be treated as modeled estimates.

Lipophilicity logP Drug-likeness

Synthetic Versatility: Acetohydrazide Handle Enables Divergent Derivatization Not Possible with Direct Oxadiazole-Thiol or Oxadiazole-Amine Analogs

The acetohydrazide (–CH2–C(O)–NH–NH2) functional group at position 2 of the oxadiazole ring is a highly versatile synthetic handle. It allows direct conversion to hydrazones via condensation with aldehydes/ketones, cyclization to 1,2,4-triazole-3-thiones upon reaction with CS2/KOH, and formation of acyl hydrazides or semicarbazides [1]. By contrast, the more common 2-thiol or 2-amino substituted 1,3,4-oxadiazole analogs lack the –CH2–C(O)– linker and the terminal –NH2 group, restricting their derivatization pathways to S-alkylation or N-acylation respectively. Although no specific yield comparison data are available for the difluorophenyl analog, literature on structurally related 2-(5-aryl-1,3,4-oxadiazol-2-yl)acetohydrazides consistently reports good to excellent yields (65–90%) in hydrazone formation and cyclization reactions [2], supporting the use of this scaffold in library synthesis.

Synthetic chemistry Building block Derivatization

2-[5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide – Evidence-Grounded Application Scenarios for Procurement Decision-Making


Scenario 1: SAR Exploration of Anti-Gram-Negative Agents Where Moderate Antibacterial Potency Is Acceptable

Based on the direct comparative evidence from Gohari et al. (2023) showing an MIC of 1000 µg/mL for the difluorophenyl oxadiazole analog against A. baumannii, researchers specifically targeting this pathogen should not expect potent direct antibacterial activity from this scaffold [1]. However, the compound remains useful as a baseline control or as a scaffold for further optimization via hydrazone formation or metal complexation, where potency improvements of 10- to 100-fold have been reported for 1,3,4-oxadiazole-derived Schiff base metal complexes [2]. For groups screening against other Gram-negative or Gram-positive species, the antibacterial profile may differ and should be empirically determined.

Scenario 2: Medicinal Chemistry Library Synthesis Requiring a Low-Lipophilicity Fluorinated Oxadiazole Core

With a predicted clogP of ~0.9–1.2, the 3,5-difluorophenyl oxadiazole acetohydrazide occupies a favorable lipophilicity range for CNS drug discovery and for programs seeking to minimize hERG and CYP liabilities associated with high-logP compounds [1]. It is a more polarity-balanced alternative to the 3-bromophenyl (clogP ~1.5–1.8) and 3,5-dichlorophenyl (clogP ~2.0–2.3) analogs. Procurement of this specific compound is justified when the project's target product profile requires clogP <3 alongside a fluorinated aromatic moiety for metabolic stabilization.

Scenario 3: Divergent Synthesis of Hydrazone, Triazole, and Thiadiazole Libraries from a Single Building Block

The acetohydrazide group permits rapid diversification into hydrazones (aldehyde/ketone condensation), 1,2,4-triazole-3-thiones (CS2/KOH cyclization), and 1,3,4-thiadiazoles (Lawesson's reagent), among other chemotypes [1]. This divergent synthetic utility makes the compound an efficient single-purchase entry point for generating 50–200 compound libraries. Researchers comparing building blocks should note that the more commonly available 2-mercapto- or 2-amino-oxadiazole analogs lack this breadth of accessible chemistry, limiting library diversity.

Scenario 4: Mechanistic Probe Studies Exploiting Fluorine's Unique Electronic and Spectroscopic Properties

The 3,5-difluorophenyl group provides a strong 19F NMR spectroscopic handle (δ typically –105 to –115 ppm for meta-fluorine atoms) [1], enabling protein-ligand binding studies by 19F NMR, metabolic tracking of the compound, and assessment of cellular uptake without the need for radiolabeling. This is a distinct advantage over bromophenyl or chlorophenyl analogs, which lack NMR-active halogen isotopes suitable for routine spectroscopy. Additionally, the strong electron-withdrawing effect (Σσmeta ≈ +0.68) can be exploited to tune the redox potential of metal complexes derived from this ligand [2].

Quote Request

Request a Quote for 2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.